2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole
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Overview
Description
2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole is a compound that has received significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BZP and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of BZP is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biochemical pathways. BZP has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have a beneficial effect on neurological disorders.
Biochemical and Physiological Effects
BZP has been found to have a wide range of biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. BZP has also been found to have antitumor properties, which suggest that it may have potential as a cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using BZP in lab experiments is that it has been well-studied and its properties are well-understood. This makes it a reliable compound for use in experiments. However, one limitation of using BZP is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Future Directions
There are many future directions for research on BZP. One area of research is the development of new antibiotics based on the antibacterial properties of BZP. Another area of research is the development of new treatments for neurological disorders based on the mechanism of action of BZP. Additionally, there is potential for BZP to be used as a cancer treatment, and further research in this area is warranted.
Synthesis Methods
The synthesis of BZP involves a multi-step process that begins with the preparation of 2-mercaptobenzothiazole. This compound is then reacted with 1-bromo-3-chloropropane to form 2-(3-chloropropylthio)benzothiazole. The final step involves the reaction of 2-(3-chloropropylthio)benzothiazole with ethylpiperazine to form 2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole.
Scientific Research Applications
BZP has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have antibacterial, antifungal, and antitumor properties. BZP has also been shown to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
2-[3-(4-ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S2/c1-2-18-9-11-19(12-10-18)8-5-13-20-16-17-14-6-3-4-7-15(14)21-16/h3-4,6-7H,2,5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVYDWADDUDVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCSC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole |
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